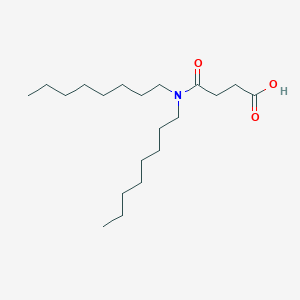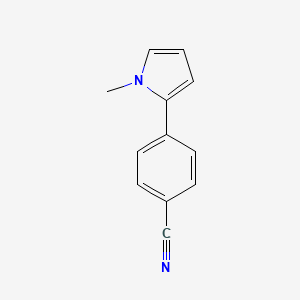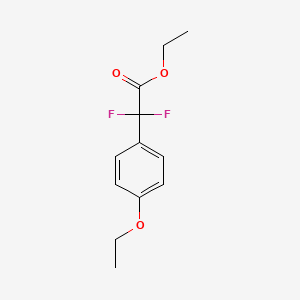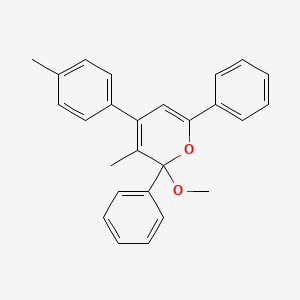
4-(Dioctylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dioctylamino)-4-oxobutanoic acid is an organic compound characterized by the presence of a dioctylamino group and a ketone functional group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dioctylamino)-4-oxobutanoic acid typically involves the reaction of dioctylamine with a suitable precursor such as a butanoic acid derivative. One common method is the amidation reaction, where dioctylamine reacts with a butanoic acid derivative under controlled conditions to form the desired product. The reaction conditions often include the use of a catalyst, such as boron compounds, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dioctylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The dioctylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Dioctylamino)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(Dioctylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The dioctylamino group can interact with enzymes and proteins, affecting their activity and function. The ketone group can participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Dioctylamino)-4-oxobutanoic acid include other amino acid derivatives and ketone-containing compounds. Examples include:
- 4-(Diethylamino)-4-oxobutanoic acid
- 4-(Dipropylamino)-4-oxobutanoic acid
- 4-(Dibutylamino)-4-oxobutanoic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the dioctylamino group, which imparts unique chemical properties and reactivity. The longer alkyl chains in the dioctylamino group can influence the compound’s solubility, stability, and interactions with other molecules, making it particularly useful in specific applications .
Propriétés
Numéro CAS |
114865-59-7 |
|---|---|
Formule moléculaire |
C20H39NO3 |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
4-(dioctylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C20H39NO3/c1-3-5-7-9-11-13-17-21(19(22)15-16-20(23)24)18-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,23,24) |
Clé InChI |
OESQKGLYGNRTEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)C(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14125070.png)
![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B14125076.png)

![N-(4-acetylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125092.png)
![N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B14125097.png)
![methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate](/img/structure/B14125104.png)





![2-Bromospiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazine]](/img/structure/B14125162.png)

![1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14125181.png)
